N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic compound that features a trimethoxyphenyl group and a tetrahydroquinazoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:
Formation of the Tetrahydroquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.
Attachment of the Trimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the trimethoxyphenyl group is introduced using a suitable electrophile, such as a trimethoxybenzyl halide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline derivatives with altered functional groups.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the tetrahydroquinazoline core can interact with various biological pathways. This compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4,5-Trimethoxyphenyl)acetamide
- N-(3,4,5-Trimethoxyphenyl)pyridin-2-one
- 3,4,5-Trimethoxycinnamamide
Uniqueness
N-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of the trimethoxyphenyl group and the tetrahydroquinazoline core. This structural arrangement provides distinct biological activities and potential therapeutic applications that may not be observed in similar compounds.
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-8-11(9-15(24-2)17(14)25-3)21-18(22)16-12-6-4-5-7-13(12)19-10-20-16/h8-10H,4-7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRZPYXFFGJLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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